molecular formula C15H18ClFN4O B6623087 5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole

5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B6623087
M. Wt: 324.78 g/mol
InChI Key: ITGOCBUUHRDZFP-UHFFFAOYSA-N
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Description

5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a piperazine ring and a substituted phenyl group in its structure suggests that it may have significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chloro-2-fluorobenzyl chloride with piperazine to form 4-[(4-chloro-2-fluorophenyl)methyl]piperazine.

    Oxadiazole Ring Formation: The intermediate is then reacted with appropriate reagents to form the oxadiazole ring. This often involves the use of nitrile oxides or similar precursors under controlled conditions.

    Final Coupling: The final step involves coupling the piperazine intermediate with the oxadiazole ring, typically using a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, 5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole is explored for its potential antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxadiazole ring can also interact with various biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chloro-2-fluorophenyl)methyl]piperazine: Shares the piperazine and substituted phenyl group but lacks the oxadiazole ring.

    3-Methyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the piperazine and substituted phenyl group.

Uniqueness

The uniqueness of 5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole lies in its combined structural features, which confer a distinct set of chemical and biological properties. This combination allows it to interact with a broader range of biological targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[[4-[(4-chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN4O/c1-11-18-15(22-19-11)10-21-6-4-20(5-7-21)9-12-2-3-13(16)8-14(12)17/h2-3,8H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGOCBUUHRDZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)CC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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